2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N,N-bis(2-methylpropyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N,N-bis(2-methylpropyl)propanamide is a complex organic compound with a unique structure that includes a pyrazole ring substituted with bromine, difluoromethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N,N-bis(2-methylpropyl)propanamide typically involves multiple steps, starting with the preparation of the pyrazole ring The bromination of the pyrazole ring is achieved using bromine or a brominating agent under controlled conditionsThe final step involves the formation of the propanamide moiety through an amidation reaction with N,N-bis(2-methylpropyl)amine .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency. The use of continuous flow reactors and automated systems can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N,N-bis(2-methylpropyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted pyrazole derivatives .
Scientific Research Applications
2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N,N-bis(2-methylpropyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N,N-bis(2-methylpropyl)propanamide involves its interaction with specific molecular targets. The bromine and difluoromethyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-bromo-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]propanoic acid
- 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N’-{(Z)-[3-(3-cyanopropoxy)phenyl]methylene}acetohydrazide
Uniqueness
Compared to similar compounds, 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N,N-bis(2-methylpropyl)propanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H26BrF2N3O |
---|---|
Molecular Weight |
394.30 g/mol |
IUPAC Name |
2-[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]-N,N-bis(2-methylpropyl)propanamide |
InChI |
InChI=1S/C16H26BrF2N3O/c1-9(2)7-21(8-10(3)4)16(23)12(6)22-11(5)13(17)14(20-22)15(18)19/h9-10,12,15H,7-8H2,1-6H3 |
InChI Key |
CTGSEUVMGZPADA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(C)C(=O)N(CC(C)C)CC(C)C)C(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.